2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid
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Overview
Description
2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid is a complex organic compound with a molecular weight of 238.2 g/mol It is characterized by the presence of an imidazo[1,5-a]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-a]pyrimidine ring system . Subsequent functionalization steps introduce the carbamoyl and acetic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use automated synthesis equipment and stringent reaction control to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or modulating receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}propanoic acid
- 2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}butanoic acid
Uniqueness
2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid is unique due to its specific acetic acid moiety, which can influence its reactivity and interactions compared to similar compounds with different alkyl chain lengths. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications .
Properties
Molecular Formula |
C9H10N4O4 |
---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-(8-carbamoyl-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidin-3-yl)acetic acid |
InChI |
InChI=1S/C9H10N4O4/c10-7(16)6-8-12-9(17)4(1-5(14)15)2-13(8)3-11-6/h3-4H,1-2H2,(H2,10,16)(H,12,17)(H,14,15) |
InChI Key |
ZGLJOKQDPBORNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=C(N=CN21)C(=O)N)CC(=O)O |
Origin of Product |
United States |
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